
(1S)-1-(2-Anthryl)butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-Anthryl)butylamine is an organic compound that features an anthracene moiety attached to a butylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)butylamine typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and a suitable butylamine precursor.
Reaction Conditions: The anthracene is functionalized to introduce a reactive group, such as a halide, which can then undergo nucleophilic substitution with the butylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
(1S)-1-(2-Anthryl)butylamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amine group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
科学研究应用
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for its potential pharmacological activities.
Industry: Used in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of (1S)-1-(2-Anthryl)butylamine would depend on its specific application. In biological systems, it might interact with cellular components through its amine group, while in materials science, its electronic properties would be of primary interest.
相似化合物的比较
Similar Compounds
(1S)-1-(2-Anthryl)ethylamine: Similar structure but with a shorter alkyl chain.
(1S)-1-(2-Anthryl)propylamine: Intermediate chain length.
(1S)-1-(2-Anthryl)pentylamine: Longer alkyl chain.
Uniqueness
(1S)-1-(2-Anthryl)butylamine is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity.
属性
分子式 |
C18H19N |
|---|---|
分子量 |
249.3 g/mol |
IUPAC 名称 |
(1S)-1-anthracen-2-ylbutan-1-amine |
InChI |
InChI=1S/C18H19N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h3-4,6-12,18H,2,5,19H2,1H3/t18-/m0/s1 |
InChI 键 |
PINNTGPRSWYILF-SFHVURJKSA-N |
手性 SMILES |
CCC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
规范 SMILES |
CCCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


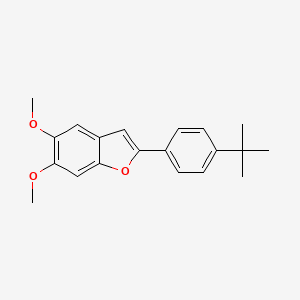
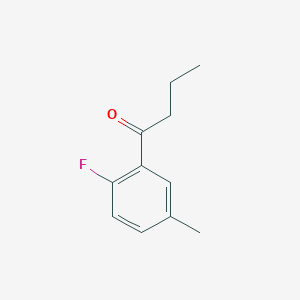
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13047171.png)
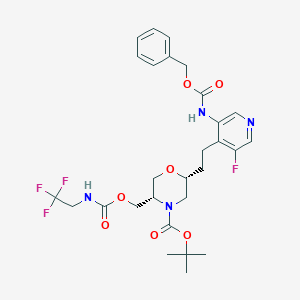
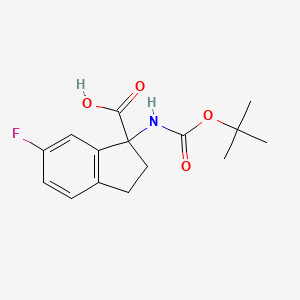

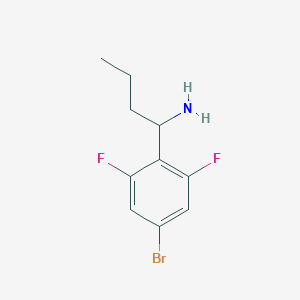
![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)
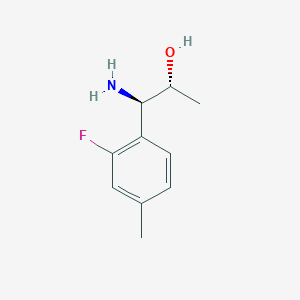
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)


![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047231.png)
